N-Cyclooctyl-2-(pyridin-3-YL)quinazolin-4-amine
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Overview
Description
N-Cyclooctyl-2-(pyridin-3-YL)quinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of biological activities, including anticancer, antifungal, antiviral, and antibacterial properties . This compound features a quinazoline core with a pyridine ring and a cyclooctyl group, making it a unique structure with potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclooctyl-2-(pyridin-3-YL)quinazolin-4-amine typically involves the cyclization of anthranilic acid derivatives with appropriate amines. One common method includes the reaction of anthranilic acid with cyclooctylamine and pyridine-3-carboxaldehyde under reflux conditions in the presence of a catalyst such as polyphosphoric acid . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure scalability and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
N-Cyclooctyl-2-(pyridin-3-YL)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-Cyclooctyl-2-(pyridin-3-YL)quinazolin-4-amine involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes, such as EGFR, by binding to their active sites. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent . The compound may also interact with other molecular targets, contributing to its broad spectrum of biological activities .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-3-yl)pyrimidin-4-amine: Another heterocyclic compound with similar biological activities.
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine: Known for its potent EGFR inhibition.
2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: A selective COX-2 inhibitor with anti-inflammatory properties.
Uniqueness
N-Cyclooctyl-2-(pyridin-3-YL)quinazolin-4-amine stands out due to its unique cyclooctyl group, which may enhance its binding affinity and specificity for certain molecular targets. This structural feature differentiates it from other quinazoline derivatives and may contribute to its distinct biological activities .
Properties
Molecular Formula |
C21H24N4 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-cyclooctyl-2-pyridin-3-ylquinazolin-4-amine |
InChI |
InChI=1S/C21H24N4/c1-2-4-10-17(11-5-3-1)23-21-18-12-6-7-13-19(18)24-20(25-21)16-9-8-14-22-15-16/h6-9,12-15,17H,1-5,10-11H2,(H,23,24,25) |
InChI Key |
KPHDEGYZCGJLCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Origin of Product |
United States |
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